molecular formula C9H8O2 B1313559 Isochroman-4-one CAS No. 20924-56-5

Isochroman-4-one

Cat. No. B1313559
M. Wt: 148.16 g/mol
InChI Key: OYXTZAZUFUWSIR-UHFFFAOYSA-N
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Patent
US08580962B2

Procedure details

This intermediate was prepared following the procedure described Compound 31a. As starting material isochroman-4-one replaced 1,4-dioxaspiro[4.5]decan-8-one. After the usual work-up procedure the residue was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 1:0 to 0:1) to give the title compound as a colorless oil. Yield: 69.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69.8%

Identifiers

REACTION_CXSMILES
[CH2:1]=C1CCC2(OCCO2)CC1.[CH2:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15](=O)[CH2:14][O:13]1.O1C2(CCC(=O)CC2)OCC1>>[CH2:1]=[C:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:12][O:13][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CCC2(OCCO2)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OCC(C2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This intermediate was prepared
CUSTOM
Type
CUSTOM
Details
After the usual work-up procedure the residue was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 1:0 to 0:1)

Outcomes

Product
Name
Type
product
Smiles
C=C1COCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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